molecular formula C9H10FN B8601080 5-fluoro-3-methyl-2,3-dihydro-1H-indole

5-fluoro-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B8601080
M. Wt: 151.18 g/mol
InChI Key: VVECRAFZDHQTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-methyl-2,3-dihydro-1H-indole is a fluorinated indoline derivative characterized by a partially saturated six-membered ring fused to a five-membered pyrrole-like ring. The fluorine atom at position 5 and the methyl group at position 3 modulate its electronic and steric properties, making it a versatile scaffold in medicinal chemistry and material science.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

5-fluoro-3-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3

InChI Key

VVECRAFZDHQTQA-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C1C=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-fluoro-3-methyl-2,3-dihydro-1H-indole becomes evident when compared to analogs. Key differences in substituents, ring saturation, and synthetic accessibility are summarized below:

Key Observations :

Substituent Effects on Reactivity :

  • The 3-methyl group in the target compound may sterically hinder electrophilic substitution at position 3, contrasting with unsubstituted analogs like 5-fluoro-2,3-dihydro-1H-indole hydrochloride, which are more reactive at this position .
  • Sulfonated derivatives (e.g., 7c) exhibit higher melting points (111–112°C) due to increased polarity from the sulfonyl group, whereas alkylated analogs (e.g., 7b) have lower melting points (55–56°C) .

Synthetic Efficiency :

  • Methylation (e.g., 7b) and sulfonation (7c) reactions achieve near-quantitative yields (>95%), while carboxamide couplings (e.g., compound 3) are less efficient (37.5% yield), likely due to steric and electronic challenges in nucleophilic acyl substitution .

Spectroscopic Signatures :

  • The ¹H NMR of 5-fluoro-3-(2-methylbenzyl)-1H-indole (3aa) shows distinct aromatic proton shifts (δ 7.94–6.80 ppm) and a methyl singlet at δ 2.33 ppm, whereas the target compound’s 3-CH3 group would produce a characteristic upfield shift near δ 1.5–2.5 ppm .
  • Fluorine atoms in these compounds induce deshielding effects in ¹³C NMR, as seen in compound 3aa (δ 157.8 ppm, d, J = 234 Hz for C-F coupling) .

QSAR studies on related indole derivatives (e.g., 5-methyl/trifluoromethoxy-indole-2,3-diones) highlight the importance of electron-withdrawing groups (e.g., F, CF3) in enhancing binding affinity to biological targets .

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